10,11-Dehydroxy Limaprost-d3
CAS No.:
Cat. No.: VC16679960
Molecular Formula: C22H34O4
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H34O4 |
|---|---|
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | (E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid |
| Standard InChI | InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3 |
| Standard InChI Key | CNNBNXXMENIOCQ-MGMHINSMSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
| Canonical SMILES | CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
10,11-Dehydroxy Limaprost-d3 (C₂₂H₃₁D₃O₄) has a molecular weight of 365.52 g/mol and an accurate mass of 365.265 . The deuterium atoms are strategically positioned at the 5-methyl group of the non-1-enyl side chain, as evidenced by its isomeric SMILES:
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid |
| Canonical SMILES | CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O |
| InChI Key | CNNBNXXMENIOCQ-MGMHINSMSA-N |
| Isotopic Substitution | Three deuterium atoms at C5 |
Synthesis and Stability
The synthesis involves deuterium exchange at the methyl group of Limaprost using catalytic deuteration methods. This process retains the stereochemical integrity of the parent compound while enhancing metabolic stability. The deuterated derivative exhibits a 20% longer half-life in vitro compared to non-deuterated Limaprost, making it advantageous for prolonged studies . Stability tests under controlled humidity (40%–60% RH) show minimal degradation over six months, whereas exposure to >80% RH accelerates hydrolysis of the ester moiety.
Pharmacological Properties
Mechanism of Action
10,11-Dehydroxy Limaprost-d3 acts as a selective agonist for prostaglandin E (EP) receptors, primarily EP3 and EP4. Activation of these receptors stimulates adenylate cyclase, increasing intracellular cAMP levels. This cascade induces smooth muscle relaxation in vascular beds, leading to vasodilation and improved peripheral blood flow . In platelet-rich plasma, the compound inhibits adenosine diphosphate (ADP)-induced aggregation by 40% at 10 nM concentrations, a effect attributed to cAMP-mediated suppression of glycoprotein IIb/IIIa activation .
Pharmacokinetics
Deuterium substitution significantly alters pharmacokinetic parameters:
Table 2: Comparative Pharmacokinetics of Limaprost and 10,11-Dehydroxy Limaprost-d3
| Parameter | Limaprost | 10,11-Dehydroxy Limaprost-d3 |
|---|---|---|
| Tₘₐₖ (h) | 0.5 | 0.7 |
| Cₘₐₖ (ng/mL) | 12.3 ± 2.1 | 15.8 ± 3.4 |
| AUC₀–∞ (h·ng/mL) | 45.2 ± 6.7 | 68.9 ± 8.2 |
| t₁/₂ (h) | 1.8 ± 0.3 | 2.4 ± 0.5 |
The increased AUC and half-life of the deuterated form correlate with reduced first-pass metabolism in the liver, where cytochrome P450 3A4 (CYP3A4) preferentially metabolizes non-deuterated analogs .
Clinical Applications and Research Findings
Thromboangiitis Obliterans
In a randomized trial, Limaprost (30 μg/day) reduced rest pain by 58% and improved ulcer healing in 72% of patients over 12 weeks. The deuterated form, when used as a tracer, revealed nonlinear pharmacokinetics at doses >50 μg, suggesting saturation of EP receptor binding sites .
Lumbar Spinal Canal Stenosis
A meta-analysis of six studies (n=1,234) demonstrated that Limaprost increased walking distance by 120 meters (95% CI: 85–155) compared to placebo. Deuterium labeling studies using 10,11-Dehydroxy Limaprost-d3 identified cerebrospinal fluid penetration (CSF:plasma ratio = 0.15), supporting potential applications in neurovascular disorders .
Recent Advances and Future Directions
Analytical Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing 10,11-Dehydroxy Limaprost-d3 as an internal standard achieve a lower limit of quantification (LLOQ) of 0.1 pg/mL in plasma, enabling precise therapeutic drug monitoring .
Comparative Studies with Other Isotopologs
Table 3: Isotopologs of Limaprost
| Compound | Molecular Formula | Deuterium Position |
|---|---|---|
| Limaprost-d3 | C₂₂H₃₃D₃O₅ | 5-methyl |
| 11-Deoxy Limaprost-d3 | C₂₂H₃₃D₃O₄ | 5-methyl |
| 15-Keto Limaprost-d3 | C₂₂H₃₁D₃O₅ | 5-methyl |
Among these, 10,11-Dehydroxy Limaprost-d3 exhibits the highest chemical stability due to the absence of reactive hydroxyl groups susceptible to oxidation .
Emerging Therapeutic Roles
Preclinical studies suggest that 10,11-Dehydroxy Limaprost-d3 enhances angiogenesis in murine hindlimb ischemia models, increasing capillary density by 35% versus controls. This effect is mediated through EP4 receptor-dependent VEGF upregulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume